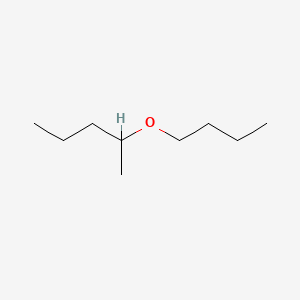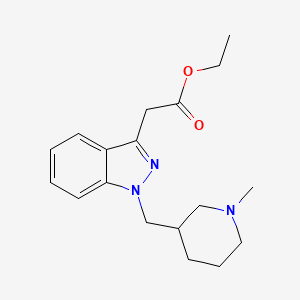
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol is an organic compound characterized by its unique structure, which includes chloro, fluoro, and bromo substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2,6-dibromophenol.
Formation of Intermediate: The 4-chloro-2-fluoroaniline is first converted to 4-chloro-2-fluorophenylamine through a diazotization reaction followed by a Sandmeyer reaction.
Ether Formation: The intermediate is then reacted with 2,6-dibromophenol in the presence of a base such as potassium carbonate to form the ether linkage.
Final Product: The resulting compound is then subjected to a reduction reaction to yield 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)acetone.
Reduction: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethane.
Substitution: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dimethoxyphenoxy)ethanol.
科学研究应用
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol can be compared with other similar compounds, such as:
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dichlorophenoxy)ethanol: Similar structure but with chlorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-difluorophenoxy)ethanol: Fluorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-diiodophenoxy)ethanol: Iodine substituents instead of bromine.
Uniqueness
The presence of both chloro and fluoro substituents on one phenyl ring and dibromo substituents on another phenyl ring makes 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol unique
属性
分子式 |
C14H10Br2ClFO2 |
|---|---|
分子量 |
424.48 g/mol |
IUPAC 名称 |
1-(4-chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol |
InChI |
InChI=1S/C14H10Br2ClFO2/c15-10-2-1-3-11(16)14(10)20-7-13(19)9-5-4-8(17)6-12(9)18/h1-6,13,19H,7H2 |
InChI 键 |
HDKZGNVGYZOQDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)OCC(C2=C(C=C(C=C2)Cl)F)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


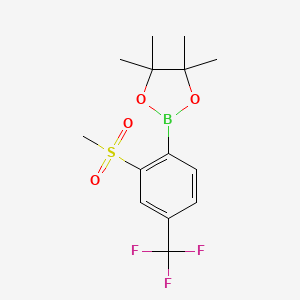
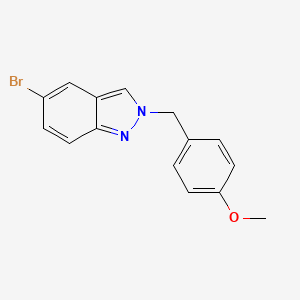
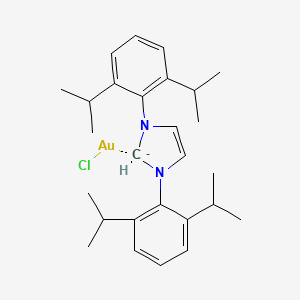
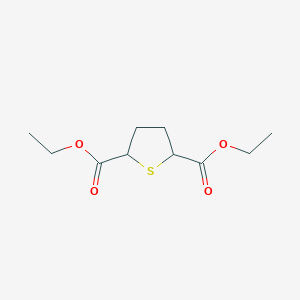
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)


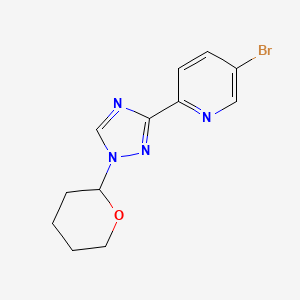

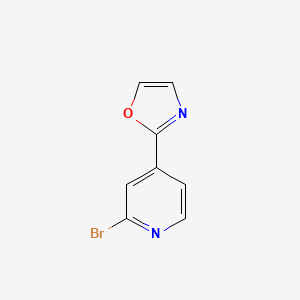
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
